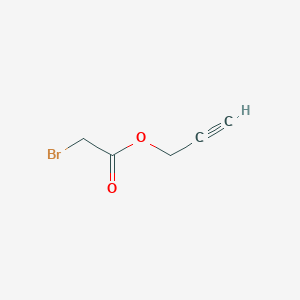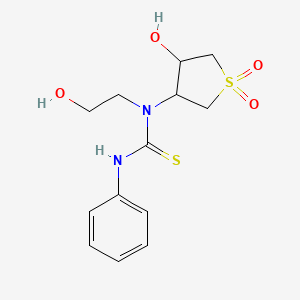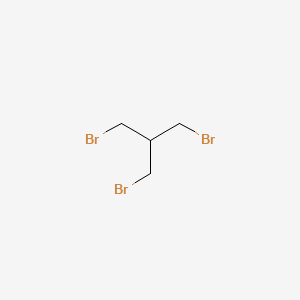
2-Propy1-ol, bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propy1-ol, bromoacetate, also known as propyl bromoacetate, is an organic compound with the molecular formula C5H9BrO2. It is a colorless to yellow liquid with a fruity, pungent odor. This compound is primarily used in organic synthesis as an alkylating agent and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl bromoacetate can be synthesized through the esterification of bromoacetic acid with propanol. The reaction typically involves the use of a catalyst such as concentrated sulfuric acid to hasten the reaction. The mixture is refluxed on a boiling water bath while the water formed in the reaction is separated and measured .
Industrial Production Methods
Industrial production of propyl bromoacetate involves the direct bromination of acetic acid at elevated temperatures and pressures, or with the use of catalysts such as dry hydrogen chloride or red phosphorus. The resulting bromoacetic acid is then esterified with propanol to produce propyl bromoacetate .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl bromoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can undergo addition reactions with alkenes and alkynes to form dibromides and other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of propyl bromoacetate include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of propyl bromoacetate include:
Substituted Esters: Formed through nucleophilic substitution reactions.
Dibromides: Formed through addition reactions with alkenes and alkynes.
Applications De Recherche Scientifique
Propyl bromoacetate has several scientific research applications, including:
Organic Synthesis: It is used as an alkylating agent in the synthesis of various organic compounds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Research: It is used in the study of enzyme mechanisms and protein modifications.
Industrial Applications: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propyl bromoacetate involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of substituted products. The molecular targets and pathways involved in its action include nucleophilic substitution at carbonyl and hydroxyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to propyl bromoacetate include:
Ethyl Bromoacetate: An ester of bromoacetic acid with similar chemical properties and applications.
Methyl Bromoacetate: Another ester of bromoacetic acid with similar reactivity.
Bromoacetic Acid: The parent acid from which propyl bromoacetate is derived.
Uniqueness
Propyl bromoacetate is unique due to its specific alkyl chain length, which can influence its reactivity and the types of products formed in its reactions. Its use as an alkylating agent in organic synthesis makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
26755-52-2 |
|---|---|
Formule moléculaire |
C5H5BrO2 |
Poids moléculaire |
177.00 g/mol |
Nom IUPAC |
prop-2-ynyl 2-bromoacetate |
InChI |
InChI=1S/C5H5BrO2/c1-2-3-8-5(7)4-6/h1H,3-4H2 |
Clé InChI |
IBTTUWBRHGUTTA-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B12115460.png)
![Benzenamine, 2-[(3-methylphenoxy)methyl]-](/img/structure/B12115461.png)
![1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl-](/img/structure/B12115467.png)
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-amine](/img/structure/B12115481.png)


![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,5-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12115504.png)
![Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]-](/img/structure/B12115507.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B12115513.png)


![3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-](/img/structure/B12115535.png)
![4-[1-(4-Ethylphenyl)-1-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B12115539.png)

